molecular formula C14H14ClNO B14041745 2-Chloro-4-(4-isopropoxyphenyl)pyridine

2-Chloro-4-(4-isopropoxyphenyl)pyridine

Cat. No.: B14041745
M. Wt: 247.72 g/mol
InChI Key: AQNQZXSFFPGCSL-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-isopropoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 4-isopropoxyphenyl group at the 4-position. The isopropoxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological interactions compared to simpler substituents like methyl or halogens .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-chloro-4-(4-propan-2-yloxyphenyl)pyridine

InChI

InChI=1S/C14H14ClNO/c1-10(2)17-13-5-3-11(4-6-13)12-7-8-16-14(15)9-12/h3-10H,1-2H3

InChI Key

AQNQZXSFFPGCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-isopropoxyphenyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 4-isopropoxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: N-oxides of the original compound.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(4-isopropoxyphenyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-isopropoxyphenyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the isopropoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Analogs with nitro or bromo substituents (e.g., from ) exhibit higher melting points (268–287°C), likely due to stronger intermolecular forces, whereas alkoxy groups may reduce crystallinity .
  • Synthetic Complexity : The isopropoxyphenyl group may require multi-step synthesis compared to simpler substituents, impacting yield and scalability .

Physicochemical Properties

  • Solubility : The isopropoxy group’s ether linkage could improve solubility in organic solvents compared to halogenated analogs (e.g., 4-Chloro-5-fluoropyrimidine), which are more polar but less lipophilic .
  • Spectral Data :
    • IR Spectroscopy : Expected C-O-C stretching (~1250 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) bands, similar to 2-[(4-chlorophenyl)methyl]pyridine derivatives .
    • ¹H NMR : The isopropoxy group’s methyl protons would appear as a septet (~1.3 ppm), distinct from methyl or nitro substituents in analogs .

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